molecular formula C17H21N3O3S B2673981 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide CAS No. 326619-12-9

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

Cat. No.: B2673981
CAS No.: 326619-12-9
M. Wt: 347.43
InChI Key: PSBGOCIZSKXNGC-UHFFFAOYSA-N
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Description

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an amino group, a methoxyphenyl group, a pyrrolidinyl group, and a benzenesulfonamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of aniline derivatives to introduce the sulfonamide group. This is followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final product is obtained after purification and characterization using techniques such as chromatography and spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the synthesis include sulfonyl chlorides, pyrrolidine, and methoxybenzene derivatives. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the downregulation of specific pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-N-phenyl-2-pyrrolidin-1-yl-benzenesulfonamide
  • 5-Amino-N-(2-methoxy-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide
  • 5-Amino-N-(2-chloro-phenyl)-2-pyrrolidin-1-yl-benzenesulfonamide

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its biological activity and chemical reactivity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-7-3-2-6-14(16)19-24(21,22)17-12-13(18)8-9-15(17)20-10-4-5-11-20/h2-3,6-9,12,19H,4-5,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBGOCIZSKXNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326346
Record name 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326619-12-9
Record name 5-amino-N-(2-methoxyphenyl)-2-pyrrolidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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